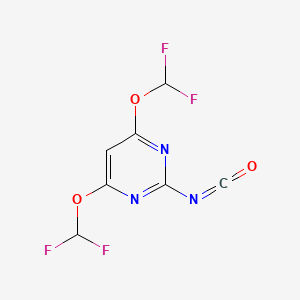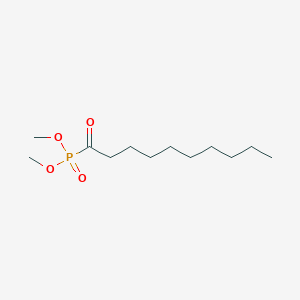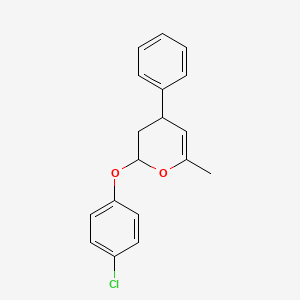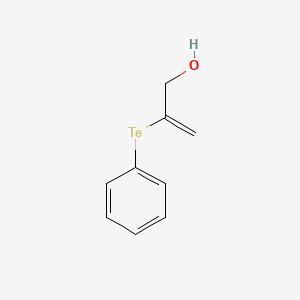
2-(Phenyltellanyl)prop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phenyltellanyl)prop-2-en-1-ol is an organotellurium compound characterized by the presence of a tellurium atom bonded to a phenyl group and an allylic alcohol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenyltellanyl)prop-2-en-1-ol typically involves the reaction of phenyl telluride with propargyl alcohol under specific conditions. One common method includes the use of a palladium catalyst to facilitate the addition of the phenyl telluride to the propargyl alcohol, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Phenyltellanyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the tellurium center to lower oxidation states.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields tellurium dioxide, while reduction can produce various tellurium-containing species.
Wissenschaftliche Forschungsanwendungen
2-(Phenyltellanyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tellurium bonds.
Biology: The compound’s unique properties make it a subject of study in biological systems, where it can act as a probe for studying tellurium’s biological effects.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antioxidant and in cancer treatment.
Industry: The compound’s reactivity and stability make it useful in various industrial processes, such as the synthesis of advanced materials.
Wirkmechanismus
The mechanism by which 2-(Phenyltellanyl)prop-2-en-1-ol exerts its effects involves the interaction of the tellurium center with various molecular targets. The tellurium atom can form bonds with sulfur-containing amino acids in proteins, affecting their function. Additionally, the compound can generate reactive oxygen species, leading to oxidative stress in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Phenyltellanyl)ethanol: Similar structure but with an ethyl group instead of an allylic alcohol.
2-(Phenyltellanyl)propanoic acid: Contains a carboxylic acid group instead of an alcohol.
Diphenyl telluride: Lacks the allylic alcohol group but contains two phenyl groups bonded to tellurium.
Uniqueness
2-(Phenyltellanyl)prop-2-en-1-ol is unique due to the presence of both a phenyl telluride and an allylic alcohol group
Eigenschaften
CAS-Nummer |
112778-07-1 |
|---|---|
Molekularformel |
C9H10OTe |
Molekulargewicht |
261.8 g/mol |
IUPAC-Name |
2-phenyltellanylprop-2-en-1-ol |
InChI |
InChI=1S/C9H10OTe/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,10H,1,7H2 |
InChI-Schlüssel |
QYDDYQQXVZAINF-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CO)[Te]C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




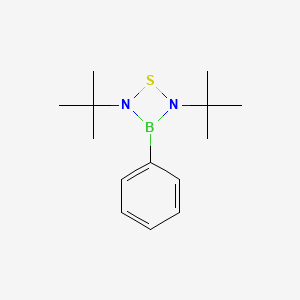
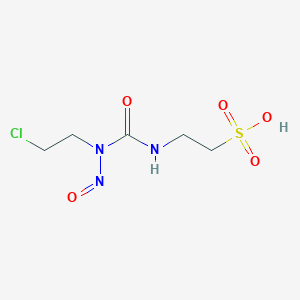

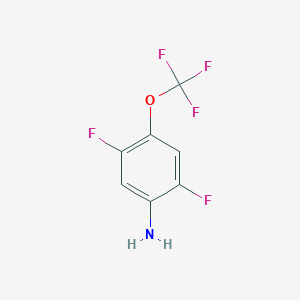
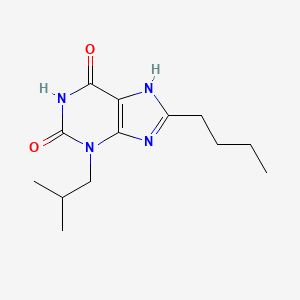


![2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid](/img/structure/B14295727.png)
